molecular formula C6H8N2 B587673 1,3-Phenylenediamine-d8 CAS No. 770735-58-5

1,3-Phenylenediamine-d8

Cat. No. B587673
M. Wt: 116.193
InChI Key: WZCQRUWWHSTZEM-GCJHLHDMSA-N
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Patent
US05268508

Procedure details

The reaction described in Example 1 was repeated except a 5% palladium on barium carbonate catalyst was used for the m-phenylenediamine hydrogenation resulting in a 70% GC yield of the acetate salt of 3-amino-2-cyclohexene-1-imine and 29% m-phenylenediamine remaining. On hydrolysis, a 62% isolated yield of 3-amino-2-cyclohexene-1-one was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1>[Pd]>[NH2:8][C:1]1[CH2:6][CH2:5][CH2:4][C:3](=[NH:7])[CH:2]=1.[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC(CCC1)=N
Name
Type
product
Smiles
C1(=CC(=CC=C1)N)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05268508

Procedure details

The reaction described in Example 1 was repeated except a 5% palladium on barium carbonate catalyst was used for the m-phenylenediamine hydrogenation resulting in a 70% GC yield of the acetate salt of 3-amino-2-cyclohexene-1-imine and 29% m-phenylenediamine remaining. On hydrolysis, a 62% isolated yield of 3-amino-2-cyclohexene-1-one was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1>[Pd]>[NH2:8][C:1]1[CH2:6][CH2:5][CH2:4][C:3](=[NH:7])[CH:2]=1.[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC(CCC1)=N
Name
Type
product
Smiles
C1(=CC(=CC=C1)N)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05268508

Procedure details

The reaction described in Example 1 was repeated except a 5% palladium on barium carbonate catalyst was used for the m-phenylenediamine hydrogenation resulting in a 70% GC yield of the acetate salt of 3-amino-2-cyclohexene-1-imine and 29% m-phenylenediamine remaining. On hydrolysis, a 62% isolated yield of 3-amino-2-cyclohexene-1-one was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1>[Pd]>[NH2:8][C:1]1[CH2:6][CH2:5][CH2:4][C:3](=[NH:7])[CH:2]=1.[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC(CCC1)=N
Name
Type
product
Smiles
C1(=CC(=CC=C1)N)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.